molecular formula C8H13NO B1643823 (R)-1-(2-Furyl)-2-methylpropane-1-amine

(R)-1-(2-Furyl)-2-methylpropane-1-amine

Cat. No.: B1643823
M. Wt: 139.19 g/mol
InChI Key: PXVNXKHDHZIQNP-MRVPVSSYSA-N
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Description

(R)-1-(2-Furyl)-2-methylpropane-1-amine is a chiral amine featuring a 2-furyl (furan-2-yl) substituent attached to a branched propane backbone.

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

(1R)-1-(furan-2-yl)-2-methylpropan-1-amine

InChI

InChI=1S/C8H13NO/c1-6(2)8(9)7-4-3-5-10-7/h3-6,8H,9H2,1-2H3/t8-/m1/s1

InChI Key

PXVNXKHDHZIQNP-MRVPVSSYSA-N

SMILES

CC(C)C(C1=CC=CO1)N

Isomeric SMILES

CC(C)[C@H](C1=CC=CO1)N

Canonical SMILES

CC(C)C(C1=CC=CO1)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Aryl Group Modifications

a) Fluorophenyl Derivatives
  • (R)-1-(3-Fluorophenyl)-2-methylpropan-1-amine (): Structural Difference: Replaces the furyl group with a 3-fluorophenyl ring. Such fluorinated analogs are common in medicinal chemistry to modulate lipophilicity and bioavailability .
  • 1-(Fluorophenyl)propan-2-amine Derivatives ():
    • These compounds exhibit positional isomerism (e.g., ortho-, meta-, para-fluorophenyl), which affects receptor binding affinity and selectivity in pharmacological contexts .
b) Phenyl and Naphthyl Derivatives
  • 2-Phenylprop-2-en-1-amine (): Features a phenyl group and an unsaturated propane chain.
  • 2-(Naphthalen-2-yl)prop-2-en-1-amine ():
    • The bulkier naphthyl group increases lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .
c) Trifluoromethylcyclopropane Analogs
  • (1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine ():
    • Incorporates a cyclopropane ring and trifluoromethyl group. The strained cyclopropane ring and strong electron-withdrawing CF₃ group confer unique conformational rigidity and metabolic resistance, valuable in agrochemical and pharmaceutical design .

Stereochemical and Functional Group Variations

a) Methamphetamine Derivatives ():
  • (R)-N,α-Dimethylphenethylamine (Levomethamphetamine):
    • Shares the branched propane backbone and chiral center. The methyl group on the amine and phenyl substituent are hallmarks of stimulant activity. The furyl analog’s oxygen atom may reduce CNS penetration compared to phenyl-based methamphetamine .
b) Piperazinyl Methanones ():
  • The furyl moiety’s electron density facilitates nucleophilic substitution reactions, as seen in their synthesis via sulfonyl chloride intermediates .

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